![molecular formula C16H21ClN2O3 B4120418 N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine](/img/structure/B4120418.png)
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine
Übersicht
Beschreibung
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system that plays a crucial role in the regulation of anxiety, muscle tone, and sleep. CPP-115 has been extensively researched for its potential therapeutic applications in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety. N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has also been shown to reduce drug-seeking behavior in animal models of addiction.
Wirkmechanismus
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety.
Biochemical and Physiological Effects:
N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has been shown to increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety. N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, studies have shown that N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has a favorable safety profile and does not produce significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine is its high selectivity for GABA transaminase, which minimizes off-target effects. N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine has also been shown to have a favorable safety profile and does not produce significant side effects. However, one limitation of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another potential direction is the investigation of the therapeutic potential of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, the development of more stable and long-lasting formulations of N~4~-(3-chlorophenyl)-N~2~-cyclohexylasparagine may improve its clinical utility.
Eigenschaften
IUPAC Name |
4-(3-chloroanilino)-2-(cyclohexylamino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-11-5-4-8-13(9-11)19-15(20)10-14(16(21)22)18-12-6-2-1-3-7-12/h4-5,8-9,12,14,18H,1-3,6-7,10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTSCOZIQJABJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloroanilino)-2-(cyclohexylamino)-4-oxobutanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.